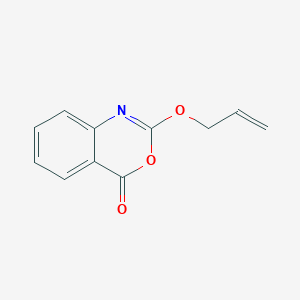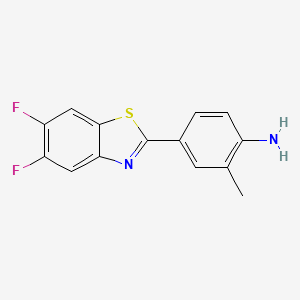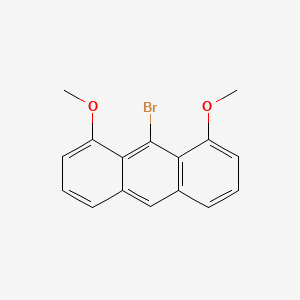
9-Bromo-1,8-dimethoxyanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-1,8-dimethoxyanthracene is an anthracene derivative characterized by the presence of bromine and methoxy groups at specific positions on the anthracene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,8-dimethoxyanthracene typically involves the bromination of 1,8-dimethoxyanthracene. One common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of bromine radicals that selectively brominate the anthracene at the 9-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions: 9-Bromo-1,8-dimethoxyanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki or Sonogashira cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reactions. For example, coupling reactions can yield various substituted anthracenes, while oxidation might produce anthraquinones.
科学研究应用
9-Bromo-1,8-dimethoxyanthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging.
Material Science: Employed in the synthesis of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 9-Bromo-1,8-dimethoxyanthracene in various applications involves its ability to participate in electronic transitions. The bromine and methoxy groups influence the electronic distribution within the anthracene ring, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound’s ability to absorb and emit light is crucial, with the methoxy groups enhancing its fluorescence properties .
相似化合物的比较
9,10-Dimethoxyanthracene: Lacks the bromine substituent, leading to different reactivity and photophysical properties.
9-Bromoanthracene: Does not have methoxy groups, affecting its electronic properties and applications.
1,8-Dimethoxyanthracene: Similar structure but without the bromine atom, resulting in different chemical behavior.
Uniqueness: 9-Bromo-1,8-dimethoxyanthracene is unique due to the combined presence of bromine and methoxy groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
属性
CAS 编号 |
322406-02-0 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC 名称 |
9-bromo-1,8-dimethoxyanthracene |
InChI |
InChI=1S/C16H13BrO2/c1-18-12-7-3-5-10-9-11-6-4-8-13(19-2)15(11)16(17)14(10)12/h3-9H,1-2H3 |
InChI 键 |
ZJIZSOKTYFSLAM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=CC3=C(C(=CC=C3)OC)C(=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


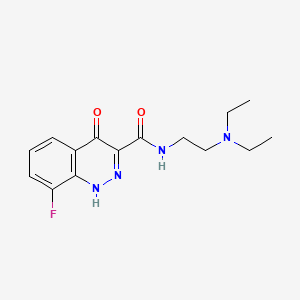

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
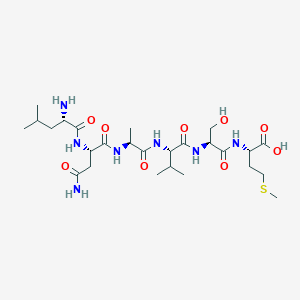
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
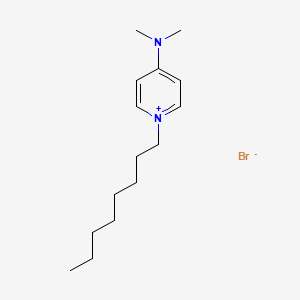
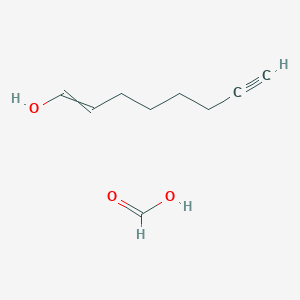

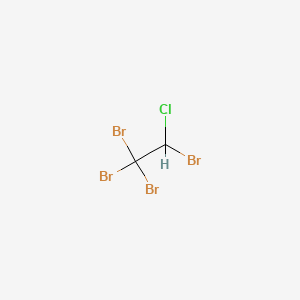
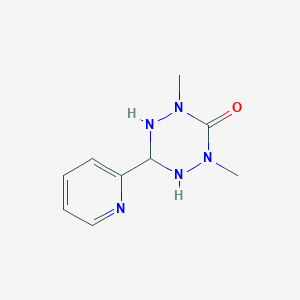
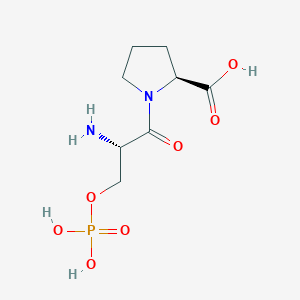
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
